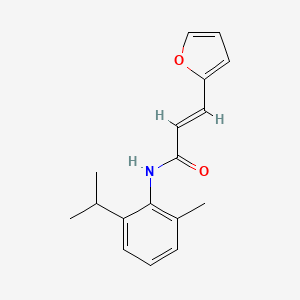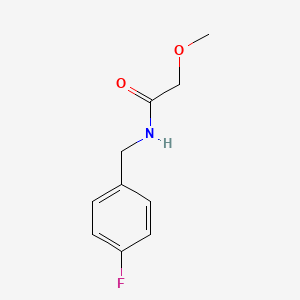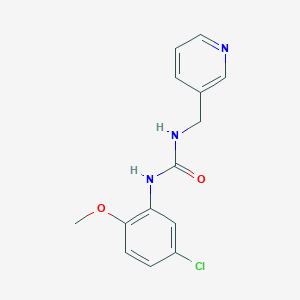
3-(2-furyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FIAA and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of FIAA is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes or receptors in the body. For example, FIAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, FIAA may have anti-inflammatory effects.
Biochemical and Physiological Effects:
FIAA has been found to have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. FIAA has also been found to have anti-inflammatory effects, as mentioned above. In addition, FIAA has been shown to have antiviral activity against the influenza virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using FIAA in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it a suitable starting material for the synthesis of novel compounds. However, one of the limitations of FIAA is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of FIAA. One potential direction is the synthesis of novel analogs with improved pharmacological properties. For example, analogs with increased solubility or selectivity for specific targets may be developed. Another direction is the study of the mechanism of action of FIAA and its analogs. By understanding how these compounds exert their effects, new therapeutic targets may be identified. Finally, the potential use of FIAA and its analogs in the treatment of various diseases, such as cancer and viral infections, should be further explored.
Synthesis Methods
The synthesis of FIAA involves the reaction of 2-isopropyl-6-methylaniline with furfurylamine and acryloyl chloride. The reaction takes place in the presence of a base catalyst, such as triethylamine, and yields FIAA as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
FIAA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary research applications of FIAA is its use as a starting material for the synthesis of novel compounds with potential therapeutic properties. FIAA has been used as a precursor for the synthesis of various analogs that have been found to exhibit anticancer, anti-inflammatory, and antiviral activities.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)15-8-4-6-13(3)17(15)18-16(19)10-9-14-7-5-11-20-14/h4-12H,1-3H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFMYWZFONASAS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)



![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
